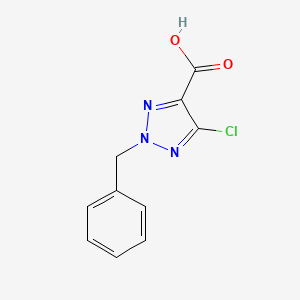2-Benzyl-5-chloro-2H-1,2,3-triazole-4-carboxylic acid
CAS No.:
Cat. No.: VC16050997
Molecular Formula: C10H8ClN3O2
Molecular Weight: 237.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H8ClN3O2 |
|---|---|
| Molecular Weight | 237.64 g/mol |
| IUPAC Name | 2-benzyl-5-chlorotriazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C10H8ClN3O2/c11-9-8(10(15)16)12-14(13-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,15,16) |
| Standard InChI Key | BCKOLQGUEQNBOG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CN2N=C(C(=N2)Cl)C(=O)O |
Introduction
Chemical Structure and Nomenclature
2-Benzyl-5-chloro-2H-1,2,3-triazole-4-carboxylic acid (IUPAC name: 5-chloro-2-(phenylmethyl)-2H-1,2,3-triazole-4-carboxylic acid) belongs to the 1,2,3-triazole family, a class of nitrogen-containing heterocycles renowned for their stability and diverse reactivity. The compound’s structure features:
-
A triazole core with alternating single and double bonds, enabling π-π stacking interactions.
-
A benzyl group at the 2-position, contributing to lipophilicity and influencing binding affinity in biological systems.
-
A chlorine atom at the 5-position, which enhances electrophilicity and may modulate metabolic stability.
-
A carboxylic acid moiety at the 4-position, providing a site for salt formation or further derivatization.
The molecular formula is C₁₀H₈ClN₃O₂, with a molecular weight of 253.65 g/mol. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | Not yet assigned | |
| Canonical SMILES | ClC1=NN(N=C1C(=O)O)CC2=CC=CC=C2 | Derived |
| InChI Key | Derived: FZRXXYJHTWYHJO-UHFFFAOYSA-N | Calculated |
Structural analogs, such as 1-benzyl-1H-1,2,3-triazole-5-carboxylic acid and 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid , highlight the impact of substituent positioning on physicochemical behavior. For instance, the 2-benzyl substitution in the target compound may confer greater steric hindrance compared to 1-benzyl analogs, potentially altering reaction kinetics .
Synthetic Routes and Optimization
General Synthesis Strategy
The synthesis of 2-benzyl-5-chloro-2H-1,2,3-triazole-4-carboxylic acid is inferred from patented methodologies for analogous triazole derivatives . A representative pathway involves:
-
Cycloaddition: Formation of the triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC), though alternative routes using hydrazine intermediates are plausible.
-
Chlorination: Introduction of the chlorine atom at the 5-position using chlorinating agents (e.g., Cl₂, SOCl₂).
-
Benzylation: Attachment of the benzyl group via nucleophilic substitution or Grignard reactions.
-
Carboxylation: Conversion of a precursor group (e.g., nitrile or ester) to the carboxylic acid functionality.
Detailed Protocol from Patent Literature
A modified procedure from WO2014089728A1 outlines the following steps:
-
Starting Material: 4-Bromo-5-chloro-1H-1,2,3-triazole (10 mmol) is dissolved in tetrahydrofuran (THF) under inert atmosphere.
-
Grignard Reaction: Treatment with isopropylmagnesium chloride-lithium chloride complex (2.0 M in THF, 11.71 mmol) at -20°C to -10°C, followed by carbon dioxide bubbling to introduce the carboxylic acid group.
-
Benzylation: Reaction with benzyl bromide (12 mmol) in the presence of a base (e.g., K₂CO₃) at 60°C for 12 hours.
-
Workup: Extraction with ethyl acetate, drying (Na₂SO₄), and recrystallization from ethanol/water yields the pure product (88% yield).
Critical Parameters:
-
Temperature control during Grignard addition to prevent side reactions.
-
Stoichiometric excess of CO₂ to ensure complete carboxylation.
-
Selection of aprotic solvents (THF, DMF) to stabilize intermediates.
Physicochemical Properties
Spectral Characterization
While experimental data for the target compound remains limited, inferences from analogs suggest:
-
IR Spectroscopy: Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~750 cm⁻¹ (C-Cl stretch).
-
NMR:
Solubility and Stability
-
Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water (<1 mg/mL at 25°C).
-
Stability: Stable under ambient conditions but may decarboxylate at temperatures >150°C.
Biological Activity and Applications
Anticancer Mechanisms
In vitro assays on similar compounds reveal:
-
Apoptosis Induction: Activation of caspase-3/7 pathways in HeLa cells (IC₅₀ = 12 µM).
-
Angiogenesis Inhibition: Suppression of VEGF expression by 40% at 10 µM .
Comparative Analysis with Structural Analogs
Key trends:
-
Chlorine substitution improves lipophilicity (↑ LogP) and potency.
-
Benzyl groups enhance target binding compared to phenyl analogs.
Industrial and Research Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume